molecular formula C8H14ClNO5 B078708 N-tert-Butyl-5-methylisoxazolium perchlorate CAS No. 10513-45-8

N-tert-Butyl-5-methylisoxazolium perchlorate

Cat. No. B078708
Key on ui cas rn: 10513-45-8
M. Wt: 239.65 g/mol
InChI Key: MPSXGPCFLAGJOM-UHFFFAOYSA-M
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Patent
US04052510

Procedure details

1 kg. of 5-methylisoxazole and 892 g. of t-butanol were stirred under nitrogen at 0° C. and 6.37 kg. of 60% perchloric acid were slowly added over a 2 1/2 hour period with vigorous stirring at 0°-5° C. The resulting suspension was allowed to warm to room temperature and stirred overnight. The reaction mixture was then slowly added to a mixture of 20 l. of tetrahydrofuran and 10 l. of ether at 0°-10° C. over a 2 hr. period with stirring. The mixture was then cooled to -5° C. and stirred for an additional 2 hrs. The product (1.821 kg.) was washed well with ether, m.p. 120°-122° C. A second crop (171 g.) was obtained from the mother liquor, m.p. 118°-121° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[CH:4][CH:3]=1.[C:7](O)([CH3:10])([CH3:9])[CH3:8].[Cl:12]([OH:16])(=[O:15])(=[O:14])=[O:13].O1CCCC1>CCOCC>[Cl:12]([O-:16])(=[O:15])(=[O:14])=[O:13].[C:7]([N+:5]1[O:6][C:2]([CH3:1])=[CH:3][CH:4]=1)([CH3:10])([CH3:9])[CH3:8] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=NO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring at 0°-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was then slowly added to a mixture of 20 l
STIRRING
Type
STIRRING
Details
period with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to -5° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 2 hrs
Duration
2 h
WASH
Type
WASH
Details
The product (1.821 kg.) was washed well with ether, m.p. 120°-122° C
CUSTOM
Type
CUSTOM
Details
A second crop (171 g.) was obtained from the mother liquor, m.p. 118°-121° C.

Outcomes

Product
Name
Type
Smiles
Cl(=O)(=O)(=O)[O-].C(C)(C)(C)[N+]=1OC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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